N,N'-Diisopropylcarbodiimide
Overview
Description
DIC is an abbreviated form of N,N′ -diisopropylcarbodiimide. It plays a role in the cyclization of N-(β -hydroxy)amides to form 2-oxazolines.
N,N′ -Diisopropylcarbodiimide (DIC) is a carbodiimide used as a coupling reagent in the synthesis of amides, peptides, ureas, heterocycles, and unsymmetrical carbodiimides. It is also used in the polymerization reactions as an activator.
1,3-diisopropylcarbodiimide is a carbodiimide compound having an isopropyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent.
Scientific Research Applications
Conducting Thin Films and Molecular Sensors : Naphthalene diimides, which include N,N'-Diisopropylcarbodiimide, show potential in areas like conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
Synthesis of Ester and Amide Bonds : It is efficient in synthesizing ester and amide bonds in aqueous media, offering a green, simple, and mild method for organic chemistry in water (Fattahi, Ayubi, & Ramazani, 2018).
Supramolecular Chemistry and Medicinal Applications : Naphthalene diimides, a category including this compound, are promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although they face some obstacles for practical applications (Kobaisi et al., 2016).
Synthesis of Thioesters in Water : It is used in a simple, efficient, and environmentally friendly method for the synthesis of thioesters from carboxylic acids and thiols in water (Fattahi, Varnaseri, & Ramazani, 2020).
Peptide Synthesis : It serves as an optimal coupling reagent for multiple peptide synthesizers due to its purity, stability, and ease of handling (Hachmann & Lebl, 2006).
Cost-Effective Synthesis : A method for preparing this compound with high yield (92%) has been developed, offering cost reduction (Li-hua, 2006).
Pharmaceutical Applications : Used in a mild, one-pot method for preparing benzimidazole amides, useful in pharmaceutical studies (Carpenter et al., 2006).
Inorganic Chemistry : Facilitates the formation of four-membered amidinate chelate rings in carbodiimide insertions into aluminum-carbon bonds (Rowley, DiLabio, & Barry, 2005).
Toxicology : A study on mice showed that it did not cause neoplasms or nonneoplastic lesions, suggesting no significant carcinogenicity (National Toxicology Program genetically modified model report, 2007).
Cyclodimerization Catalysis : It catalyzes the cyclodimerization of diisopropylcarbodiimide, forming specific compounds useful in chemical reactions (Neumüller & Dehnicke, 2010).
Peptide Synthesis Optimization : It minimizes intermolecular oligomeric by-products in the synthesis of cyclic analogues of peptides (Cavallaro, Thompson, & Hearn, 2001).
Safety Precautions : It is a strong eye and skin irritant and should be handled with appropriate safety equipment (Nora, Schous, Troyer, & Miller, 2003).
Chemical Reactions and Syntheses : It is involved in various chemical reactions and syntheses, such as the formation of 2-oxazolines, organolanthanide complexes, and trisubstituted oxazoles (Tate, Hodges, & Lloyd‐Jones, 2016); (Crosignani, Young, & Linclau, 2004); (Zhang, Cai, Weng, & Zhou, 2007); (Huang, Dong, & Mijiti, 2012).
Allergenic Potential : It has been identified as an irritant and contact sensitizer in mice (Hayes, Gerber, Griffey, & Meade, 1998).
Microwave-Assisted Synthesis : Used in a microwave-assisted synthesis method for peptaibols, improving efficiency, yield, and purity while reducing cost (Ben Haj Salah & Inguimbert, 2014).
Mechanism of Action
Target of Action
N,N’-Diisopropylcarbodiimide (DIC) is primarily used in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which are the building blocks of peptides .
Mode of Action
DIC acts as a coupling agent in peptide synthesis . It facilitates the formation of peptide bonds, which are the links between amino acids in a peptide chain . DIC reacts with the carboxyl group of one amino acid to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by DIC is peptide synthesis . By facilitating the formation of peptide bonds, DIC plays a crucial role in the production of peptides, which are essential components of proteins and play numerous roles in biological processes .
Pharmacokinetics
Its use is primarily external to biological systems, in the controlled environment of a laboratory .
Result of Action
The result of DIC’s action is the successful coupling of amino acids to form peptides . This is a crucial step in the synthesis of proteins, which are fundamental to the structure and function of all living cells .
Action Environment
The efficacy and stability of DIC are influenced by various environmental factors. For instance, it is sensitive to moisture and needs to be stored in a dry environment . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of peptide bond formation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N,N’-Diisopropylcarbodiimide is known for its role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines . It is used as a coupling reagent in peptide syntheses . It has been used in combination with 1-hydroxy-7-azabenzotriazole (HOAt) for the coupling of amino acid with N-allylglycine to form N-allylpeptide .
Molecular Mechanism
At the molecular level, N,N’-Diisopropylcarbodiimide acts as a dehydrating agent, facilitating the formation of peptide bonds by removing a molecule of water This is a crucial step in peptide synthesis, enabling the linking of amino acids to form proteins
Temporal Effects in Laboratory Settings
The temporal effects of N,N’-Diisopropylcarbodiimide in laboratory settings are primarily related to its role in peptide synthesis. It is known for its rapid action, allowing peptide bonds to form in a short time
Metabolic Pathways
N,N’-Diisopropylcarbodiimide is involved in the metabolic pathway of peptide synthesis It interacts with amino acids to facilitate the formation of peptide bonds
Properties
InChI |
InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNKZNFMNDZQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025086 | |
Record name | Diisopropylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | 1,3-Diisopropylcarbodiimide | |
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Boiling Point |
147 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.806 g/cu cm at 25 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.79 [mmHg], 5.1 mm Hg at 25 °C | |
Record name | 1,3-Diisopropylcarbodiimide | |
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Record name | 1,3-Diisopropylcarbodiimide | |
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Color/Form |
Colorless liquid | |
CAS No. |
693-13-0 | |
Record name | Diisopropylcarbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |
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Record name | 1,3-Diisopropylcarbodiimide | |
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Record name | N,N'-Diisopropylcarbodiimide | |
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Record name | 2-Propanamine, N,N'-methanetetraylbis- | |
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Record name | Diisopropylcarbodiimide | |
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Record name | N,N'-methanetetraylbis(1-methylethylamine) | |
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Record name | DIISOPROPYLCARBODIIMIDE | |
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Record name | 1,3-Diisopropylcarbodiimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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